
Fmoc-Asp(OtBu)-H
描述
Fmoc-Asp(OtBu)-H is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in solid-phase peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OtBu)-H typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the Ester: The carboxyl group of the protected amino acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Flow Chemistry: This method is often employed to enhance the efficiency and yield of the reaction.
Automated Purification: Industrial-scale purification techniques such as large-scale chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
Fmoc-Asp(OtBu)-H undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Ester Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used for ester hydrolysis.
Coupling: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Free Carboxylic Acid: Hydrolysis of the ester yields the free carboxylic acid.
Peptides: Coupling reactions yield peptides with the desired sequence.
科学研究应用
Fmoc-Asp(OtBu)-H has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its protective groups.
Biological Studies: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications.
作用机制
The mechanism of action of Fmoc-Asp(OtBu)-H involves the following steps:
Protection: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
Deprotection: The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Coupling: The free amino group participates in peptide coupling reactions, forming peptide bonds with other amino acids.
相似化合物的比较
Fmoc-Asp(OtBu)-H can be compared with other similar compounds such as:
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid: This compound is also used in peptide synthesis and has similar protective groups.
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfophenyl)propanoic acid: Another amino acid derivative used in peptide synthesis.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid: A derivative used in the synthesis of peptides with different functional groups.
These compounds share similar protective groups and are used in peptide synthesis, but they differ in their specific structures and applications.
属性
分子式 |
C23H25NO5 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
tert-butyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
InChI |
InChI=1S/C23H25NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,13,15,20H,12,14H2,1-3H3,(H,24,27) |
InChI 键 |
TYPIQBXHJBDEBC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
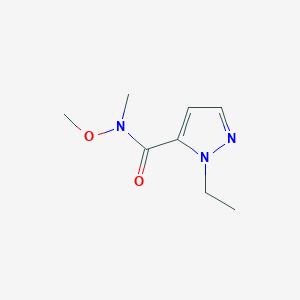
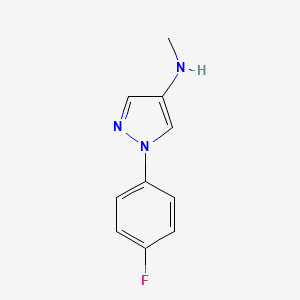

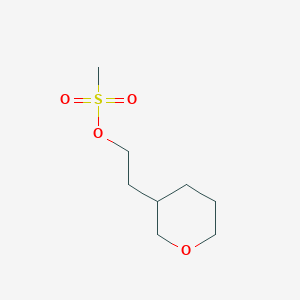
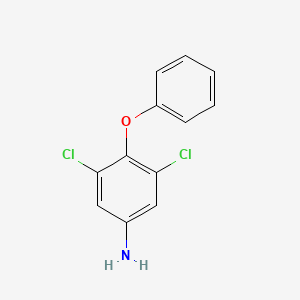
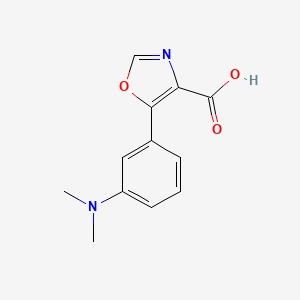
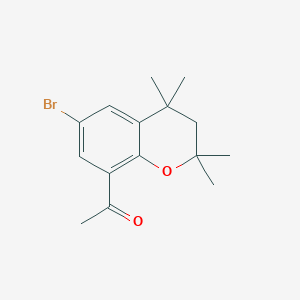
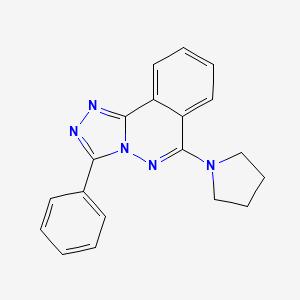
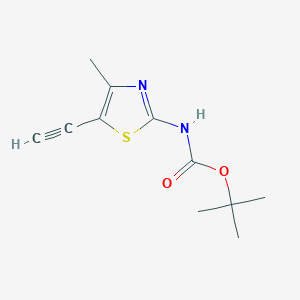
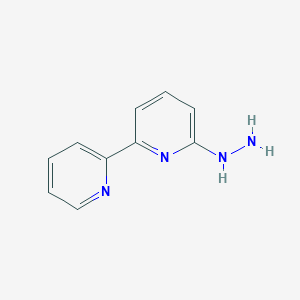
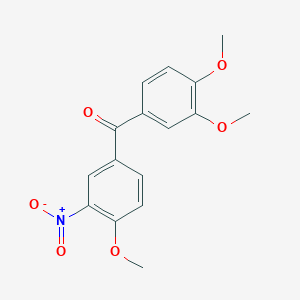

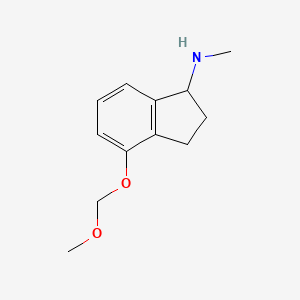
![2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B8589044.png)
